BenchChemオンラインストアへようこそ!

N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

MAO-B inhibition enantioselectivity rasagiline

N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1506-18-9) is the hydrochloride salt of racemic N-propargyl-1-aminoindane, also designated AGN-1135 or racemic rasagiline. This compound belongs to the propargylamine class of irreversible monoamine oxidase (MAO) inhibitors and comprises a 1:1 mixture of the R(+)-enantiomer (rasagiline; TVP-1012) and the S(–)-enantiomer (TVP-1022).

Molecular Formula C12H14ClN
Molecular Weight 207.7 g/mol
CAS No. 1506-18-9
Cat. No. B3242248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS1506-18-9
Molecular FormulaC12H14ClN
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESC#CCNC1CCC2=CC=CC=C12.Cl
InChIInChI=1S/C12H13N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h1,3-6,12-13H,7-9H2;1H
InChIKeySROCRRNUGWYRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1506-18-9): Racemic MAO-B Inhibitor Procurement Guide


N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1506-18-9) is the hydrochloride salt of racemic N-propargyl-1-aminoindane, also designated AGN-1135 or racemic rasagiline [1]. This compound belongs to the propargylamine class of irreversible monoamine oxidase (MAO) inhibitors and comprises a 1:1 mixture of the R(+)-enantiomer (rasagiline; TVP-1012) and the S(–)-enantiomer (TVP-1022) [1][2]. Its molecular formula is C₁₂H₁₄ClN with a molecular weight of 207.7 g/mol, and it is typically supplied at ≥95% purity for research applications . As the progenitor racemate from which the marketed drug rasagiline (Azilect®) was resolved, this compound serves as an essential reference standard in MAO-B pharmacology, enantioselective synthesis, and neurodegeneration research.

Why Generic MAO-B Inhibitor Substitution Fails: Critical Differentiation of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride


Substituting N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride with another MAO-B inhibitor—including its own R(+)-enantiomer rasagiline, the S(–)-enantiomer TVP-1022, or the structurally distinct selegiline—introduces demonstrable experimental confounds. The racemate exhibits an in vitro EC₅₀ larger than twice that of the isolated R(+)-enantiomer, with the S(–)-enantiomer not merely inert but actively antagonizing R(+)-PAI activity in certain biological assays [1]. Unlike selegiline, this compound is not metabolized to amphetamine-like derivatives and does not potentiate tyramine-induced cardiovascular effects [1][2]. Even the choice of salt form matters: the hydrochloride salt (CAS 1506-18-9) differs in molecular weight, solubility, and stoichiometry from both the free base (CAS 1875-50-9) and the mesylate salt (CAS 161735-79-1) used in the marketed drug . The quantitative evidence below establishes precisely where these differences translate into measurable experimental and procurement consequences.

Quantitative Differentiation Evidence: N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride vs. Key Comparators


Enantiomeric Potency Differential: Racemic PAI·HCl vs. R(+)-Rasagiline and S(–)-TVP-1022 in MAO-B Inhibition

The MAO-B inhibitory activity of racemic N-propargyl-1-aminoindane hydrochloride (CAS 1506-18-9) is driven overwhelmingly by its R(+)-enantiomer. In purified human recombinant MAO-B, rasagiline (R-enantiomer) exhibits a 2,500-fold higher inhibition potency compared to the S-enantiomer (S-PAI/TVP-1022), and a 17-fold higher potency against MAO-A [1]. Critically, the in vitro EC₅₀ of the racemic mixture is larger than twice the EC₅₀ of isolated R(+)PAI, demonstrating that the S(–)-enantiomer actively interferes with rather than simply dilutes R(+)-PAI activity [2]. The S(–)-enantiomer TVP-1022 is approximately 1,000-fold less active as an MAO-B inhibitor than the R-enantiomer [3].

MAO-B inhibition enantioselectivity rasagiline TVP-1022 parkinson's disease research

Metabolic Fate: Absence of Amphetamine-Like Metabolites vs. Selegiline

A key differentiator of N-propargyl-1-aminoindane-based MAO inhibitors from selegiline (L-deprenyl) is their metabolic fate. Racemic PAI·HCl is not metabolized to amphetamine or methamphetamine derivatives, whereas selegiline's major metabolites include L-methamphetamine and L-amphetamine, which can produce unwanted sympathomimetic and cardiovascular effects [1][2]. This metabolic distinction was a primary driver for developing rasagiline as a second-generation MAO-B inhibitor [2]. The patent literature explicitly states that racemic PAI·HCl 'is not metabolized to amphetamines, and does not give rise to unwanted sympathomimetic effects' [1].

amphetamine metabolites metabolic pathway selegiline comparison tyramine potentiation drug safety research

In Vivo MAO-B Inhibitory Potency: Rasagiline/AGN-1135 vs. Selegiline

In direct comparative studies, rasagiline (and by extension the racemate AGN-1135, which shares the same MAO-B inhibitory pharmacophore via its R-enantiomer component) demonstrates 3- to 15-fold greater in vivo potency than selegiline for MAO-B inhibition in rat brain and liver [1]. The ED₅₀ values for ex vivo MAO-B inhibition by a single oral dose of rasagiline are 0.1 ± 0.01 mg/kg (brain) and 0.042 ± 0.0045 mg/kg (liver), with chronic (21-day) dosing further reducing ED₅₀ to 0.014 ± 0.002 and 0.013 ± 0.001 mg/kg, respectively [1]. Notably, in vitro potencies of rasagiline and selegiline are similar, indicating that the in vivo advantage arises from pharmacokinetic rather than purely pharmacodynamic factors [1].

in vivo potency ED50 MAO-B inhibition selegiline comparison rat brain MAO

MAO-B Selectivity Index: Rasagiline vs. Selegiline vs. Clorgiline

Computational structure-activity relationship analysis has quantified the MAO-B selectivity index (SI) of key MAO inhibitors. Rasagiline exhibits an SI of 0.0197, compared to 0.000264 for selegiline and 14,607.143 for the MAO-A-selective clorgiline [1]. The SI is calculated as the ratio of inhibitory constants, where lower values indicate greater MAO-B selectivity. Rasagiline's SI is approximately 75-fold higher (less selective) than selegiline's by this metric, yet both are firmly classified as MAO-B-selective inhibitors, with clorgiline representing the opposite end of the selectivity spectrum [1]. The racemate AGN-1135, containing equimolar R(+) and S(–) enantiomers, has a degree of selectivity for MAO-B inhibition that is lower than that of the isolated R(+) enantiomer alone, as the S(–) enantiomer reduces net selectivity [2].

selectivity index MAO-B vs MAO-A isoform selectivity selegiline in silico docking

Neuroprotective Efficacy: AGN-1135 in the MPTP Mouse Model of Parkinsonism

AGN-1135 (racemic N-propargyl-1-aminoindane, the free base form of CAS 1506-18-9) was shown to prevent MPTP-induced dopaminergic neurotoxicity in mice. Pretreatment with AGN-1135 prior to MPTP administration prevented the characteristic decrement in neostriatal content of dopamine and its metabolites (DOPAC and HVA) normally observed after MPTP exposure [1]. This neuroprotection is consistent with the mechanism of MAO-B-mediated bioactivation of MPTP to the toxic pyridinium species MPP⁺, which AGN-1135 blocks by irreversibly inhibiting MAO-B [1]. In comparative behavioral studies, racemic AGN-1135 exhibited lower potency and a different dose-dependency than isolated rasagiline in antagonizing haloperidol-induced catalepsy and α-MpT-induced hypokinesia, producing effects 'distinct in certain respects from those of rasagiline' [2].

MPTP neurotoxicity neuroprotection dopamine preservation Parkinson's disease model in vivo efficacy

Salt Form Differentiation: Hydrochloride Salt (CAS 1506-18-9) vs. Free Base (CAS 1875-50-9) vs. Mesylate Salt (CAS 161735-79-1)

N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1506-18-9) is the hydrochloride salt of racemic N-propargyl-1-aminoindane, distinct from both the free base (CAS 1875-50-9, MW 171.24 g/mol) and the mesylate salt of rasagiline (CAS 161735-79-1, used in the pharmaceutical formulation Azilect®) [1]. The hydrochloride salt has a molecular weight of 207.7 g/mol (C₁₂H₁₄ClN), reflecting the addition of one equivalent of HCl . This salt form provides enhanced aqueous solubility and solid-state stability compared to the free base, which is described as a light brown to yellow liquid . Procurement from reputable vendors specifies purity at ≥95% (AKSci) or ≥97.0% (MedChemExpress) , with the compound supplied as a crystalline solid suitable for precise gravimetric handling.

salt form selection hydrochloride solubility solid-state stability reference standard

Optimal Application Scenarios for N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1506-18-9)


Chiral Chromatographic Method Development and Enantiomeric Purity Reference Standard

As the authentic racemic mixture of R(+)- and S(–)-N-propargyl-1-aminoindane, the hydrochloride salt (CAS 1506-18-9) is the definitive reference standard for developing and validating chiral HPLC or SFC methods used to determine enantiomeric purity of rasagiline active pharmaceutical ingredient (API) and intermediates. Its use is documented in the patent literature describing optical resolution of racemic PAI into its enantiomers via diastereomeric salt formation [1]. The crystalline solid form facilitates accurate preparation of calibration standards at known concentrations.

Enantiomer-Specific Pharmacological Profiling in Neurodegeneration Models

The racemate enables side-by-side comparison of R(+) and S(–) enantiomer pharmacology within a single experimental framework. The S(–)-enantiomer TVP-1022, while ~1,000-fold less active as an MAO-B inhibitor [2], possesses independent cardioprotective and neuroprotective activities that are MAO-independent [3]. Researchers investigating the relative contributions of MAO-B-dependent vs. MAO-B-independent mechanisms to neuroprotection can use the racemate as a baseline, with enantiopure rasagiline and TVP-1022 as comparators, to dissect these pathways.

Metabolic Pathway Studies Comparing Amphetamine-Free vs. Amphetamine-Producing MAO-B Inhibitors

In experimental designs where amphetamine-like metabolite confounds must be rigorously excluded—such as cardiovascular safety pharmacology, behavioral sensitization studies, or neurochemical measurements of dopamine release—the racemic N-propargylaminoindan scaffold provides MAO-B inhibition without the L-methamphetamine and L-amphetamine metabolites produced by selegiline [4][5]. This metabolic cleanliness makes it a superior tool compound for isolating MAO-B-mediated effects from catecholamine-releasing effects.

Synthetic Chemistry Intermediate for Propargylamine Derivatization and Click Chemistry

The terminal alkyne moiety of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, making this compound a versatile building block for synthesizing novel MAO-B inhibitor conjugates, bifunctional neuroprotective agents (e.g., ladostigil analogs combining MAO inhibition with cholinesterase inhibition), and fluorescent probes for MAO-B imaging . The hydrochloride salt form provides the free amine after neutralization, ready for subsequent derivatization.

Quote Request

Request a Quote for N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.